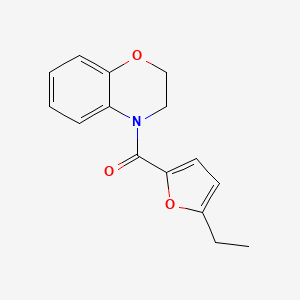
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide, also known as DMQX, is a synthetic compound that acts as a non-competitive antagonist of the AMPA receptor. It has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and blocks the flow of ions through the channel. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and morphine, suggesting a potential role in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide in scientific research is its specificity for the AMPA receptor, which allows for selective manipulation of this receptor subtype. However, one of the limitations is its relatively low potency compared to other AMPA receptor antagonists, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research involving N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide. One area of focus is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic use of AMPA receptor antagonists in the treatment of drug addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide on synaptic plasticity and learning and memory.
Méthodes De Synthèse
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide can be synthesized by reacting 2-methylquinoline-4-carboxylic acid with 2,5-dimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide has been used in a wide range of scientific research studies related to the function of AMPA receptors in the central nervous system. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-8-13(12-6-4-5-7-14(12)17-10)16(21)18-15-9-11(2)19-20(15)3/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWYBTIKLVQCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)


![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)